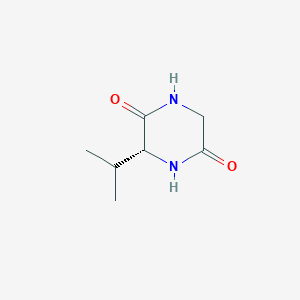

(R)-3-Isopropyl-2,5-piperazinedione

Descripción

Significance of Diketopiperazines as Privileged Scaffolds in Scientific Inquiry

Diketopiperazines (DKPs), also known as 2,5-piperazinediones, represent a class of cyclic dipeptides that are the smallest and most common peptide derivatives found in nature. mdpi.com They are produced by a wide array of organisms, including bacteria, fungi, marine organisms, plants, and animals. wustl.edunih.gov In the fields of medicinal chemistry and drug discovery, DKPs are recognized as "privileged scaffolds." wustl.edunih.gov This designation stems from their ability to bind to a variety of receptor classes with high affinity, making them versatile starting points for the development of new therapeutic agents. nih.gov

The rigid and conformationally constrained six-membered ring of the DKP scaffold provides a well-defined three-dimensional structure. mdpi.com This structural rigidity allows for the presentation of appended substituents in specific spatial orientations, which is crucial for molecular recognition and interaction with biological targets. chemimpex.comchemimpex.com The DKP framework is a proven and promising scaffold for designing libraries of small molecules with diverse biological activities, including antiviral, antifungal, antibacterial, and anticancer properties. wustl.edunih.govnih.gov The solid-phase synthesis of DKPs has further enhanced their utility, allowing for the rapid generation of compound libraries for screening and the discovery of new bioactive agents. nih.govumn.edu

Historical Context of (R)-3-Isopropyl-2,5-piperazinedione Discovery and Early Investigations

While the precise date of the first synthesis of this compound is not prominently documented in initial literature surveys, its emergence in academic research is closely tied to the advancements in asymmetric synthesis. A significant development in this area was the work of Professor Ulrich Schöllkopf, who developed methods for the enantioselective synthesis of α-amino acids using chiral auxiliaries. sigmaaldrich.com this compound, derived from the amino acids glycine (B1666218) and (R)-valine, became a key reagent in this context.

Early investigations focused on its utility as a chiral building block. Researchers utilized this compound as an intermediate in the synthesis of more complex, enantiomerically pure molecules. chemimpex.com Its value lies in its ability to transfer its stereochemical information to a new molecule, a fundamental concept in the development of chiral drugs and other specialized chemical products. The compound serves as a foundational component for creating molecules with specific three-dimensional arrangements, which is critical for their biological function.

Structural Basis for the Unique Research Interest in this compound

The unique research interest in this compound is founded on its specific molecular architecture. chemimpex.com The structure combines the rigid diketopiperazine ring with a chiral center defined by the (R)-configuration at the 3-position, which bears an isopropyl group.

Key structural features include:

Diketopiperazine Core: A stable six-membered ring containing two amide bonds. This framework provides conformational rigidity. mdpi.com

Chiral Center: The carbon atom at the 3-position is asymmetric, leading to two non-superimposable mirror images, or enantiomers: this compound and (S)-3-Isopropyl-2,5-piperazinedione. chemimpex.comchemimpex.com This chirality is fundamental to its application in asymmetric synthesis. chemimpex.com

Isopropyl Group: This non-polar side chain derived from valine influences the steric and electronic properties of the molecule, affecting its reactivity and how it interacts with other molecules and biological systems.

This combination of a rigid scaffold and a defined stereocenter makes this compound a valuable tool for chemists. It is frequently used as a key intermediate in the synthesis of various pharmaceuticals and in biochemical research to understand molecular interactions. chemimpex.comchemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂N₂O₂ |

| Molecular Weight | 156.18 g/mol |

| CAS Number | 143673-66-9 |

| Melting Point | 258-262 °C |

| Optical Activity | [α]20/D −31.5°, c = 1 in H₂O |

| Appearance | White to off-white powder |

Data sourced from multiple chemical suppliers and databases. chemimpex.comsigmaaldrich.comscbt.comstrem.com

Table 2: Physicochemical Properties of (S)-3-Isopropyl-2,5-piperazinedione

| Property | Value |

| Molecular Formula | C₇H₁₂N₂O₂ |

| Molecular Weight | 156.18 g/mol |

| CAS Number | 16944-60-8 |

| Melting Point | 256-262 °C |

| Optical Activity | [α]20/D +29±2°, c = 1 in H₂O |

| Appearance | White to off-white powder |

Data sourced from multiple chemical suppliers and databases. chemimpex.comsigmaaldrich.comnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-3-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULFBTHVPRNQCG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931983 | |

| Record name | 3-(Propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143673-66-9 | |

| Record name | 3-(Propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-(propan-2-yl)piperazine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 3 Isopropyl 2,5 Piperazinedione and Analogues

Classical Approaches to Piperazinedione Synthesis

The foundational methods for constructing the 2,5-piperazinedione (B512043) ring have traditionally relied on well-established organic chemistry reactions, primarily focusing on the cyclization of linear dipeptide precursors.

Cyclization Reactions from Dipeptide Precursors

The most prevalent and straightforward route to 2,5-piperazinediones involves the intramolecular cyclization of dipeptides. nih.gov This process, chemically an aminolysis, occurs when the N-terminal amine of a dipeptide attacks the C-terminal ester, forming the cyclic diamide (B1670390) structure. nih.gov The reaction is typically facilitated by heating the dipeptide under neutral conditions, often in a suitable solvent. google.com For instance, refluxing a dipeptide in a neutral solvent at temperatures ranging from 80°C to 180°C can effectively induce cyclization. google.com

The choice of protecting groups for the amino and carboxyl termini of the dipeptide is crucial for a successful cyclization. The N-terminus must be deprotected to allow for the nucleophilic attack, which can be done either as a separate step or in a one-pot fashion during the cyclization. nih.gov C-terminal methyl or ethyl esters are commonly used as they provide a good leaving group (methoxy or ethoxy) for the intramolecular aminolysis. nih.gov The simplicity of this thermal cyclization method has made it a preferred choice for synthesizing sterically pure diketopiperazines. google.com

Utilization of Amino Acids in Stereoselective Synthesis (e.g., L-Valine and L-Aspartic Acid)

The inherent chirality of amino acids provides a powerful tool for the stereoselective synthesis of piperazinediones. By starting with optically pure amino acids, chemists can control the stereochemistry of the final cyclic product. For the synthesis of (R)-3-isopropyl-2,5-piperazinedione, the corresponding (R)-valine would be a key starting material.

A common strategy involves the coupling of two amino acids to form a linear dipeptide, followed by cyclization. For example, the synthesis could start with an N-protected amino acid and a C-protected amino acid. After deprotection of the N-terminus, the resulting dipeptide ester can be cyclized. The use of specific amino acids like L-valine allows for the introduction of the isopropyl group at the 3-position with a defined stereochemistry.

Similarly, L-aspartic acid can be utilized in the synthesis of functionalized piperazinediones. The side-chain carboxyl group of aspartic acid can be protected as an ester. Following the formation of a dipeptide and subsequent cyclization, this ester group remains intact on the piperazinedione ring, offering a handle for further chemical modifications. google.com The removal of this protecting group can then be achieved through methods like hydrogenation if a benzyl (B1604629) ester is used. google.com

Advanced Synthetic Strategies for this compound

In recent years, the pursuit of more efficient, environmentally friendly, and highly selective synthetic methods has led to the development of advanced strategies for piperazinedione synthesis.

Microwave-Assisted Synthesis Techniques for Piperazinediones

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the synthesis of 2,5-piperazinediones is no exception. researchgate.netthieme-connect.comresearchgate.net This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often enhanced stereochemical integrity. researchgate.net

The application of microwave irradiation to N-Boc protected dipeptide esters has been shown to be a general, efficient, and environmentally friendly procedure for preparing 2,5-piperazinediones. researchgate.netthieme-connect.comresearchgate.net In many cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. thieme-connect.comresearchgate.net For example, the cyclization of Nα-Boc-dipeptidyl esters in water under microwave irradiation has proven to be a rapid and highly efficient method for producing cis-diketopiperazines with high optical purity. nih.gov The high temperatures achieved with microwave heating can facilitate the deprotection of the Boc group, leading to spontaneous intramolecular cyclization. nih.gov

Below is a table comparing conventional heating with microwave-assisted synthesis for a selection of piperazinediones:

| Entry | Starting Dipeptide Ester | Conventional Heating (Yield, Time) | Microwave-Assisted (Yield, Time) | Reference |

| 1 | Boc-Gly-Phe-OMe | 75%, 4h | 95%, 5 min | nih.gov |

| 2 | Boc-Ala-Phe-OMe | 72%, 4h | 93%, 5 min | nih.gov |

| 3 | Boc-Val-Phe-OMe | 68%, 5h | 90%, 7 min | nih.gov |

This table is a representative example and specific conditions may vary.

Stereocontrolled Synthesis and Enantiomeric Purity Considerations for this compound

Achieving high enantiomeric purity is paramount in the synthesis of chiral molecules like this compound, as different enantiomers can exhibit vastly different biological activities. The stereocontrolled synthesis of this compound relies heavily on the use of enantiomerically pure starting materials, typically (R)-valine.

The integrity of the stereocenter at the C-3 position must be maintained throughout the synthetic sequence. Epimerization, the conversion of one stereoisomer into another, is a common side reaction that can compromise the enantiomeric purity of the final product. researchgate.net Careful selection of reaction conditions, such as the coupling reagents for dipeptide formation and the conditions for cyclization, is crucial to minimize this risk.

Microwave-assisted synthesis has been reported to be superior to traditional heating in preserving the integrity of stereocenters during piperazinedione formation. researchgate.net The rapid heating and shorter reaction times associated with microwave irradiation can reduce the likelihood of epimerization.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. unibo.itnih.gov The synthesis of this compound can be made more environmentally benign through several approaches.

One key aspect is the use of greener solvents, with water being an ideal choice due to its non-toxic and non-flammable nature. mdpi.com As mentioned earlier, microwave-assisted synthesis in water has been successfully employed for piperazinedione formation. nih.gov Furthermore, solvent-free reaction conditions, often achievable with microwave heating, represent a significant step towards a greener process. thieme-connect.comresearchgate.net

Another green chemistry principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The development of catalytic methods for peptide bond formation and cyclization can improve atom economy by avoiding the use of stoichiometric reagents that generate significant waste. organic-chemistry.org For instance, the use of a diboronic acid anhydride (B1165640) catalyst for peptide bond formation generates only water as a byproduct. organic-chemistry.org The development of catalyst-free cyclization procedures for free amino acids also represents a highly efficient and environmentally benign approach to diketopiperazines. rsc.org

Preparation of Substituted and Derivatized Piperazinediones

The synthetic versatility of the 2,5-piperazinedione scaffold allows for extensive modification at both the nitrogen and carbon atoms, enabling the creation of a wide array of analogues. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity. Key strategies involve the substitution at the nitrogen atoms (N-alkylation and N-acylation) and the introduction of diverse functionalities on the carbon framework of the ring.

Strategies for N-Alkylation and Acylation of the Piperazinedione Core

The amide nitrogens of the piperazinedione ring can be readily functionalized through alkylation and acylation, offering a straightforward method for introducing substituents.

N-Alkylation:

The addition of alkyl groups to one or both nitrogen atoms of the piperazinedione core is a common strategy to enhance properties such as solubility and to explore structure-activity relationships. One of the challenges in N-alkylation is achieving mono-alkylation due to the presence of two reactive secondary amine-like nitrogens. organic-chemistry.org However, controlled reaction conditions can favor the formation of N-monoalkylated products. organic-chemistry.org

A general approach involves the use of a base to deprotonate the amide nitrogen, followed by reaction with an alkylating agent, such as an alkyl halide. For instance, the synthesis of 1,4-dimethyl-3-isopropyl-2,5-piperazinedione represents a direct example of exhaustive N-alkylation. Another effective method is the alkylation of an N-acetylpiperazine precursor, followed by hydrolysis of the acetyl group, which provides a simple route to N-alkylpiperazines. nih.gov Reductive amination is another powerful technique used to install N-alkyl groups. nih.gov

N-Acylation:

N-acylation introduces an acyl group onto the nitrogen atoms, a transformation that can significantly alter the electronic and steric properties of the molecule. This is typically achieved by reacting the piperazinedione with an acylating agent like an acid chloride or an acid anhydride. organic-chemistry.orgnih.gov For example, N-acylation of a similar heterocyclic core, 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one, is successfully performed using various acid chlorides to generate a library of N-acylated derivatives. nih.gov This strategy is broadly applicable to N-heterocyclic compounds.

Formation of the 2,5-diketopiperazine ring can also occur via intramolecular C-acylation, where an enolate attacks a carbamate (B1207046) carbonyl group, demonstrating the versatility of acylation chemistry in this context. wikipedia.org

Introduction of Diverse Side Chains at the Piperazinedione Framework

The introduction of side chains at the C-3 and C-6 positions of the piperazinedione ring is fundamental to creating structural diversity, as these substituents often play a critical role in molecular recognition and biological activity.

The most prevalent and direct method for introducing specific side chains is through the cyclization of dipeptide precursors. The identity of the amino acids used to form the dipeptide directly dictates the substituents at the C-3 and C-6 positions. For this compound, the precursor is a dipeptide containing (R)-valine, which provides the isopropyl side chain. By choosing different amino acids, a vast library of piperazinedione analogues can be synthesized. wikipedia.org

Post-cyclization modifications offer another route to derivatization. The carbons at the C-3 and C-6 positions can be functionalized through several chemical strategies: wikipedia.org

Alkylation of Enolates: The piperazinedione ring can be deprotonated to form an enolate, which can then react with electrophiles like alkyl halides. This allows for the introduction of new alkyl groups after the core ring has been formed. wikipedia.org

Halogenation: The framework can be halogenated, for instance using N-bromosuccinimide (NBS), to create a reactive handle. This halogenated intermediate can then be used in subsequent cross-coupling or substitution reactions to introduce a wide variety of side chains.

More advanced techniques for direct C–H functionalization are also being developed, providing novel ways to install aryl and alkyl groups on the α-carbons of the piperazine (B1678402) ring, although these methods can be challenging due to the electronic nature of the heterocycle. nih.govencyclopedia.pub

Structural and Stereochemical Considerations in R 3 Isopropyl 2,5 Piperazinedione Research

Conformational Analysis of the Piperazinedione Ring System

The 2,5-piperazinedione (B512043) ring, the core structure of (R)-3-Isopropyl-2,5-piperazinedione, is a six-membered ring containing two nitrogen and four carbon atoms. wisdomlib.org This ring system is not planar and can adopt several conformations, with the chair conformation being the most thermodynamically stable. nih.gov Other possible conformations include the boat, twist-boat, and half-chair forms. nih.gov The specific conformation adopted can be influenced by the substituents on the ring. nih.gov

Table 1: Conformational Preferences of the Piperazinedione Ring

| Conformation | Relative Stability | Key Features |

| Chair | Most Stable | Thermodynamically favored conformation. nih.gov |

| Twist-Boat | Less Stable | An intermediate conformation between the chair and boat forms. nih.gov |

| Boat | Less Stable | Generally higher in energy than the chair conformation. nih.gov |

| Half-Chair | Less Stable | Another non-planar conformation. nih.gov |

Impact of Chiral Configuration on Biological Activity and Selectivity

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different biological activities. nih.gov For this compound, the "(R)" designation specifies the absolute configuration at the chiral center, which is the carbon atom bearing the isopropyl group.

The specific spatial arrangement of the isopropyl group in the (R)-enantiomer is crucial for its interaction with biological macromolecules, such as enzymes and receptors. These biological targets are themselves chiral and will interact differently with the two enantiomers of a compound. nih.gov This difference in interaction can lead to one enantiomer being significantly more potent or having a different pharmacological effect than the other. For instance, in a related class of compounds, the stereochemistry was found to be a driver for potency and pharmacokinetics. nih.gov

The biological activity of piperazine (B1678402) derivatives can span a wide range of therapeutic areas, including antimicrobial and anti-inflammatory effects. wisdomlib.orgmedchemexpress.com The selectivity of this compound for its biological target is directly linked to its chiral configuration, which dictates the precise fit and interaction at the molecular level.

Isomeric Forms and Enantiomeric Purity Assessment in Piperazinedione Research

This compound has a corresponding (S)-enantiomer. These two isomers have identical physical and chemical properties, except for their interaction with plane-polarized light and other chiral molecules. nih.gov The separation and analysis of these enantiomers are critical in pharmaceutical research to ensure the desired therapeutic effect and to understand any potential off-target effects of the unwanted enantiomer. libretexts.org

The assessment of enantiomeric purity, which is the measure of the excess of one enantiomer over the other, is a crucial aspect of quality control for chiral compounds. nih.gov Various analytical techniques are employed for this purpose, with chiral chromatography being a primary method. nih.gov This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral solvating agents or lanthanide shift reagents, can also be used to determine enantiomeric purity. libretexts.org

Table 2: Techniques for Enantiomeric Purity Assessment

| Technique | Principle | Application |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. nih.gov | Separation and quantification of enantiomers. |

| Chiral Gas Chromatography (GC) | Similar principle to chiral HPLC, but for volatile compounds. nih.gov | Analysis of volatile enantiomers. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral additives to induce chemical shift differences between enantiomers. libretexts.org | Determination of enantiomeric ratios. |

Hydrogen Bonding and Intermolecular Interactions in this compound Crystal Structures

In the solid state, molecules of this compound are arranged in a regular, repeating pattern known as a crystal lattice. The stability of this crystal structure is determined by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. mdpi.com The piperazinedione ring contains both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups). wikipedia.org

These functional groups can participate in intermolecular hydrogen bonds, linking neighboring molecules together. mdpi.com X-ray crystallography studies of related piperazinedione structures have revealed the formation of extensive hydrogen-bonding networks. iucr.org These interactions, along with weaker van der Waals forces, dictate the packing of the molecules in the crystal. The specific arrangement of molecules and the nature of the intermolecular interactions can influence the physical properties of the solid, such as its melting point and solubility. The analysis of these interactions provides valuable insights into the forces that govern molecular recognition and self-assembly.

Applications of R 3 Isopropyl 2,5 Piperazinedione in Organic and Medicinal Chemistry

Role as a Chiral Auxiliary in Enantioselective Synthesis

In the pursuit of enantiomerically pure compounds, particularly for pharmaceutical applications, chiral auxiliaries play a pivotal role. sigmaaldrich.com These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single stereoisomer. sigmaaldrich.com The auxiliary is later removed, having fulfilled its role of inducing asymmetry. sigmaaldrich.com (R)-3-Isopropyl-2,5-piperazinedione, with its defined stereocenter, serves as an effective chiral auxiliary in various enantioselective syntheses. chemimpex.com

The rigid piperazinedione ring structure effectively shields one face of a reactive center, forcing an incoming reagent to approach from the less hindered side. This steric control is fundamental to achieving high levels of diastereoselectivity in reactions such as alkylations, reductions, and cycloadditions. The isopropyl group at the chiral center further enhances this directional influence. Once the desired stereochemistry is established, the piperazinedione auxiliary can be cleaved, often under hydrolytic conditions, to yield the enantiomerically enriched product.

Utility as a Building Block for Complex Molecule Construction

Beyond its role as a transient chiral director, this compound is a versatile building block for the synthesis of more elaborate and intricate molecules. chemimpex.comchemimpex.com Its pre-existing chiral center and cyclic dipeptide framework provide a robust starting point for creating structurally diverse compounds with potential biological activity. chemimpex.com

Synthesis of Natural Products Analogues

Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their total synthesis can be a formidable challenge. This compound offers a strategic advantage by providing a readily available, chiral core that can be elaborated upon to create analogues of complex natural products. chemimpex.com Chemists can modify the piperazinedione scaffold through various reactions, such as N-alkylation, C-acylation, and functional group transformations, to build molecules that mimic the essential structural features of a target natural product. This approach allows for the systematic exploration of structure-activity relationships and the potential discovery of analogues with improved properties.

Development of Novel Biologically Active Compounds

The piperazinedione ring is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov By utilizing this compound as a starting material, researchers can synthesize libraries of novel compounds for screening against various biological targets. chemimpex.com The inherent drug-like properties of the piperazinedione core, combined with the chirality introduced by the (R)-isopropyl group, make it an attractive platform for the discovery of new therapeutic agents, particularly in areas such as neurology and oncology. chemimpex.comchemimpex.comnih.gov

Design and Synthesis of Peptidomimetics Utilizing Piperazinedione Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved metabolic stability and oral bioavailability. The rigid, cyclic nature of the piperazinedione scaffold makes it an excellent template for constraining the conformation of peptide chains, thereby mimicking specific secondary structures like β-turns. nih.gov These turn structures are often crucial for the biological activity of peptides, mediating interactions with receptors and enzymes.

This compound can be incorporated into peptide sequences to induce a turn, effectively acting as a conformational lock. This strategy is employed in the design of peptidomimetics with enhanced receptor binding affinity and specificity. The synthesis of such peptidomimetics often involves solid-phase synthesis techniques, allowing for the rapid generation of diverse libraries of compounds for biological evaluation. nih.gov

Application in Supramolecular Chemistry as Artificial Receptors

The field of supramolecular chemistry focuses on the design and synthesis of artificial systems that can recognize and bind specific molecules, mimicking the function of biological receptors. The well-defined three-dimensional structure and hydrogen bonding capabilities of piperazinediones make them attractive candidates for the construction of artificial receptors.

This compound, with its chiral cavity, can be functionalized with various recognition elements to create receptors capable of enantioselective binding. These artificial receptors can be designed to bind to a variety of guest molecules, including ions, small organic molecules, and even larger biomolecules. The principles of molecular recognition, driven by non-covalent interactions such as hydrogen bonding and van der Waals forces, are central to the design of these supramolecular assemblies. The chiral nature of this compound allows for the development of receptors that can differentiate between enantiomers, a critical function in many biological and chemical processes.

Advanced Characterization and Computational Studies

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods form the cornerstone of structural analysis for piperazinedione derivatives, providing detailed information about the connectivity of atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of piperazinediones in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom. For (R)-3-Isopropyl-2,5-piperazinedione, the spectra would be identical to its enantiomer, (S)-3-Isopropyl-2,5-piperazinedione. Analysis of related diketopiperazines allows for the assignment of expected chemical shifts. researchgate.netnih.gov

NMR studies, including two-dimensional techniques like COSY and HMBC, are used to confirm structural assignments by showing correlations between protons and carbons. researchgate.net The coupling constants observed in ¹H NMR spectra can also provide valuable information about the dihedral angles and, consequently, the conformation of the piperazinedione ring. chemrxiv.org For instance, NMR has been used to identify the presence of cis and trans isomers in substituted piperazinediones. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data inferred from studies on analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl-CH | ~2.1-2.3 (m) | ~30-32 |

| Isopropyl-CH₃ | ~0.9-1.1 (d) | ~18-20 |

| Ring-CH (α-carbon of Val) | ~3.9-4.1 (dd) | ~58-60 |

| Ring-CH₂ (α-carbon of Gly) | ~3.5-3.8 (m) | ~44-46 |

| Carbonyl C=O | - | ~165-170 |

Note: d=doublet, dd=doublet of doublets, m=multiplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. The spectra are characterized by distinct bands corresponding to the vibrations of its amide and alkyl groups.

IR spectroscopy of related cyclic dipeptides shows characteristic absorption bands. nih.gov The N-H stretching vibrations typically appear as strong bands in the region of 3100-3300 cm⁻¹, often shifted to lower frequencies due to intermolecular hydrogen bonding in the solid state. nih.gov The amide I band (primarily C=O stretching) is one of the most intense absorptions, found around 1650-1690 cm⁻¹. The amide II band (a mix of N-H in-plane bending and C-N stretching) occurs near 1450-1550 cm⁻¹.

Raman spectroscopy provides complementary information. Studies on cyclic hexapeptides have used Raman spectra to identify characteristic lines for different peptide bond conformations (cis and trans). nih.gov For piperazinediones, Raman spectroscopy helps in assigning vibrational modes, especially when combined with DFT calculations, and can be used to study conformational changes upon complexation with ions. nih.govgre.ac.uk

Table 2: Characteristic Infrared Absorption Bands for Piperazinediones

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3100 - 3300 | Amide N-H stretching, often broadened by hydrogen bonding. |

| C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the isopropyl and methylene (B1212753) groups. |

| Amide I (C=O Stretch) | 1650 - 1690 | Carbonyl stretching, a very strong and characteristic band. |

| Amide II | 1450 - 1550 | Combination of N-H bending and C-N stretching. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. The first compound containing a peptide bond to be characterized by X-ray crystallography was the parent molecule, 2,5-piperazinedione (B512043), in 1938. wikipedia.org

For substituted piperazinediones, crystallographic analysis reveals critical details about the conformation of the six-membered ring, which can adopt various forms such as planar, boat, or chair conformations. nih.gov These studies also elucidate the supramolecular architecture, showing how adjacent molecules are linked through networks of intermolecular hydrogen bonds, typically involving the amide N-H and C=O groups. nih.govnih.gov This hydrogen bonding often results in the formation of one-dimensional tapes or other organized structures in the crystal lattice. nih.gov While a specific crystal structure for this compound is not detailed in the surveyed literature, analysis of closely related compounds indicates that the piperazinedione ring generally adopts a non-planar boat conformation. gre.ac.uk

Mass Spectrometry in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a precise mass measurement. nih.gov The expected monoisotopic mass for C₇H₁₂N₂O₂ is approximately 156.09 Da. nih.gov

Electron ionization (EI) mass spectrometry can also provide structural information through analysis of fragmentation patterns. For piperazinediones, common fragmentation pathways involve the cleavage of the ring. The molecular ion peak (M+) is usually observed. nist.gov Characteristic fragments would likely arise from the loss of the isopropyl group (M-43) and cleavage of the amide bonds, leading to smaller charged species. This fragmentation data serves as a molecular fingerprint that aids in the identification of the compound and the assessment of its purity by distinguishing it from potential impurities or degradation products.

Computational Chemistry Approaches

Computational chemistry provides powerful insights into the properties of molecules, complementing experimental data and aiding in its interpretation. mdpi.com

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular structure and electronic properties of piperazinediones. core.ac.uk DFT calculations are employed to predict the most stable conformations (geometrical isomers) of the molecule in the gas phase. gre.ac.ukresearchgate.net For cyclic dipeptides like this compound, these calculations consistently predict that the lowest energy structures possess a non-planar, boat-shaped ring conformation. gre.ac.uk

Furthermore, DFT is instrumental in understanding vibrational spectra. By calculating the theoretical vibrational frequencies and modes, researchers can make more accurate assignments of the experimental bands observed in IR and Raman spectra. nih.govgre.ac.ukosti.gov This synergy between computational prediction and experimental observation is crucial for a complete structural characterization. osti.gov DFT also allows for the calculation of electronic properties, such as molecular orbital energy levels (HOMO-LUMO), atomic charge distributions, and chemical reactivity descriptors, which help in understanding the molecule's stability and potential interaction sites. core.ac.ukhmdb.ca

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and other diketopiperazines (DKPs), molecular docking is a powerful tool to hypothesize their interaction with biological targets at a molecular level. This method is instrumental in virtual screening and rational drug design, allowing for the evaluation of large libraries of compounds against a protein target of known three-dimensional structure.

Docking algorithms explore the conformational space of the ligand within the binding site of the receptor, which is typically a protein or enzyme. The interaction is then scored based on a function that estimates the binding affinity. These scoring functions consider various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding.

Studies on various DKP derivatives have demonstrated their potential to interact with a wide range of biological targets. For instance, molecular docking has been employed to investigate the binding of novel 2,5-DKP derivatives against the neuraminidase of the H5N2 avian influenza virus. nih.govresearchgate.net In these studies, derivatives were designed and docked into the 430-cavity of the neuraminidase, revealing key interactions with amino acid residues such as Arg371, Pro326, Ile427, and Thr439. nih.govresearchgate.net

Another application of molecular docking has been in the evaluation of DKP derivatives as potential inhibitors for G-protein-coupled receptors (GPCRs), such as the β2-Adrenergic Receptor (β2-AR). mdpi.com In one such study, tryptophan-proline diketopiperazine was identified as having a high binding affinity, attributed to the aromatic nature of the tryptophan residue promoting π-π stacking interactions within the receptor's binding pocket. mdpi.com

Furthermore, in the realm of neurodegenerative diseases, 35 different DKPs from marine organisms were studied in silico against enzymes like MAO-A/B, β/γ-Secretase, and COX-1/2. gsconlinepress.com The docking results indicated that several DKPs had the potential to be multi-target inhibitors, interacting with key residues in the active sites of these enzymes. gsconlinepress.com Similarly, indole (B1671886) diketopiperazine alkaloids have been docked against the FabH protein from Escherichia coli, a key enzyme in bacterial fatty acid synthesis, to explore their antibacterial potential. nih.gov

The binding energies and interacting residues for a selection of docked diketopiperazine derivatives from various studies are summarized in the table below, illustrating the diverse therapeutic targets for this class of compounds.

| Compound Class | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) |

| Benzylidene-diketopiperazines | Influenza Neuraminidase (H5N2) | Arg371, Gln432 | -77.87 |

| Tryptophan-Proline DKP | β2-Adrenergic Receptor (β2-AR) | Not specified | -5.89 |

| Marine-derived DKPs | Monoamine Oxidase B (MAO-B) | Not specified | Better than reference inhibitors |

| Indole DKP Alkaloids | E. coli FabH Protein | Not specified | Significant binding affinity |

This table is a representation of findings from multiple studies and is for illustrative purposes.

These examples underscore the utility of molecular docking in identifying potential biological targets for piperazinedione-based compounds and in elucidating the specific molecular interactions that govern their binding affinity.

Molecular Dynamics Simulations for Conformational Dynamics of Piperazinediones

Molecular dynamics (MD) simulations provide detailed insights into the conformational dynamics of molecules over time. For cyclic dipeptides like this compound, MD simulations are crucial for understanding their flexibility, conformational preferences, and the influence of the surrounding environment, such as solvent, on their three-dimensional structure. nih.govacs.org

The conformational ensemble of a molecule, which is the collection of all the shapes it can adopt, is critical for its biological activity. youtube.com For cyclic peptides, the ring structure imposes significant constraints, yet they retain a degree of flexibility that is essential for binding to target proteins. nih.govacs.org MD simulations can map the free-energy landscape of these molecules, identifying the most stable conformations and the energy barriers between them. nih.govacs.org

A significant challenge in the MD simulation of cyclic peptides is the adequate sampling of their conformational space, which can be hindered by the ring strain that slows down dynamic movements. nih.govacs.org To overcome this, enhanced sampling techniques such as Temperature Replica Exchange Molecular Dynamics (T-REMD) are often employed. youtube.com In T-REMD, multiple simulations of the same system are run in parallel at different temperatures, allowing the molecule to overcome energy barriers more easily at higher temperatures and then settle into low-energy conformations at lower temperatures. youtube.com

The solvent environment plays a critical role in the conformational behavior of piperazinediones. Explicit water models in MD simulations are necessary to accurately capture the interactions between the peptide and water molecules. nih.govacs.org Studies have shown that the conformational preferences of cyclic peptides can differ significantly in different solvents, which has implications for their membrane permeability and biological function. plos.org For instance, a cyclic peptide might adopt a more compact structure with intramolecular hydrogen bonds in a non-polar environment to shield its polar groups, while being more extended in a polar solvent. plos.org

The combination of MD simulations with machine learning is an emerging approach to predict the structural ensembles of cyclic peptides with high efficiency. rsc.org By training machine learning models on data from extensive MD simulations, it is possible to predict the conformational preferences of new sequences in a fraction of the time required for traditional simulations. rsc.org

The dynamic properties of piperazinediones, such as the flexibility of the ring and the orientation of its substituents, are key determinants of their ability to interact with biological targets. Understanding these dynamics through MD simulations is therefore a critical component in the design of novel therapeutic agents based on the piperazinedione scaffold.

Natural Occurrence and Biosynthesis of Piperazinediones

Isolation from Microorganisms (Bacteria, Fungi)

Microorganisms, particularly fungi and bacteria, are prolific producers of piperazinediones. nih.govnih.gov Fungi, especially from the Aspergillus and Penicillium genera, have been identified as a particularly rich source of novel and bioactive cyclodipeptides. nih.govnih.gov Marine and plant endophytic fungi are also increasingly recognized for their ability to produce these compounds. nih.govnih.gov Similarly, various bacterial species, including those from the genera Bacillus and Streptomyces, are known to synthesize a wide array of piperazinedione derivatives. nih.govnih.gov

Fungi produce a vast diversity of cyclodipeptides with a wide spectrum of biological activities. These activities include cytotoxic, phytotoxic, antimicrobial, insecticidal, antiviral, and enzyme-inhibitory effects. nih.govnih.govresearchgate.net This has led to their investigation for potential applications in medicine and agriculture. nih.govnih.gov

For example, cyclodipeptides isolated from the mangrove-derived endophytic fungus Eurotium cristatum have demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as lethal activity against brine shrimp. researchgate.net Species from the genus Isaria, which belong to the Hypocrealean entomopathogenic fungi, are also known to produce cyclic peptides, including cycloaspeptides. mdpi.commdpi.com The secondary metabolites from these fungi exhibit a broad range of bioactivities, reflecting their ecological roles and potential for biotechnological application. mdpi.com

| Fungal Genus | Example Species | Reported Bioactive Properties of Cyclodipeptides | References |

|---|---|---|---|

| Eurotium | E. cristatum | Antibacterial, Brine shrimp lethality | researchgate.net |

| Isaria | I. farinosa | Production of cycloaspeptides (a type of cyclic peptide) | mdpi.com |

| Aspergillus | A. fumigatus, A. sclerotiorum | Plant growth inhibition, Cytotoxicity, Antiviral, Antifungal | researchgate.netmdpi.com |

| Penicillium | P. algidum, P. ribeum | Antiplasmodial, Insecticidal, Antifungal | mdpi.com |

Bacteria are also a significant source of piperazinediones. Strains of Bacillus amyloliquefaciens, a bacterium known for its antifungal properties, have been found to produce diketopiperazines (DKPs). nih.govfrontiersin.orgnih.gov Specifically, Bacillus amyloliquefaciens Q-426 was shown to produce four kinds of DKPs which were found to inhibit the formation of biofilms in the producing strain itself. nih.govresearchgate.net This suggests a role for these compounds in regulating the bacterium's own growth and community behavior. nih.gov The production of such secondary metabolites, including lipopeptides and other cyclic peptides, is a key feature of many Bacillus species, contributing to their utility in biocontrol and biotechnology. nih.gov Other bacteria, such as Streptomyces pratensis, have been shown to produce piperazinediones with potent antibacterial and antibiofilm properties against multidrug-resistant pathogens. nih.gov

Biosynthetic Pathways of (R)-3-Isopropyl-2,5-piperazinedione and Related Structures

The biosynthesis of the piperazinedione scaffold is achieved through two primary enzymatic routes. For a long time, Nonribosomal Peptide Synthetases (NRPSs) were the only known catalysts for forming these structures from two amino acid substrates. rsc.org More recently, a new class of enzymes, Cyclodipeptide Synthases (CDPSs), has been discovered. rsc.org CDPSs utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates to assemble the cyclodipeptide core. rsc.org

The compound this compound is formed from the condensation of two amino acids: glycine (B1666218) and (R)-valine. Its synthesis, whether through an NRPS or a CDPS pathway, would involve the formation of a dipeptide intermediate (glycyl-(R)-valine) followed by an intramolecular cyclization to form the stable six-membered piperazinedione ring.

Genomic studies have revealed that the genes encoding for CDPSs are often located in biosynthetic gene clusters alongside genes for "tailoring" enzymes. rsc.org These enzymes, which include oxidoreductases, methyltransferases, and prenyltransferases, modify the basic piperazinedione scaffold. rsc.org This enzymatic tailoring is responsible for the vast structural diversity observed in naturally occurring piperazinediones and is crucial for their specific biological activities. rsc.org

Ecological Significance of Naturally Occurring Piperazinediones

Naturally occurring piperazinediones play diverse and important roles in the ecology of the organisms that produce them. Their wide range of antimicrobial and antifungal activities suggests a primary function in chemical defense, allowing the producing microorganism to compete with other microbes in its environment. nih.govnih.govnih.gov

Beyond direct antagonism, these molecules can also function as signaling molecules. In some Vibrio species, certain piperazinediones are involved in quorum sensing, a form of bacterial communication that regulates gene expression based on population density. nih.gov Furthermore, the production of diketopiperazines by Bacillus amyloliquefaciens to regulate its own biofilm formation demonstrates a role in controlling the producing organism's lifecycle and community structure. nih.gov The phytotoxic and insecticidal properties of some fungal cyclodipeptides indicate their involvement in complex interactions between microbes, plants, and insects. nih.govresearchgate.net

Future Research Directions and Translational Potential

Exploration of New Therapeutic Applications for Piperazinedione Compounds

The piperazine (B1678402) ring is a common feature in a wide array of approved drugs, highlighting its versatility and importance in medicinal chemistry. researchgate.net Derivatives of piperazine have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, and anti-inflammatory effects. researchgate.netnih.govresearchgate.net This established therapeutic relevance provides a strong foundation for exploring new applications for piperazinedione compounds like (R)-3-Isopropyl-2,5-piperazinedione.

Future research is likely to focus on expanding the therapeutic scope of these compounds. For instance, recent studies have pointed towards the potential of piperazine-2,5-dione derivatives in cancer therapy. nih.gov Researchers are investigating how modifications to the piperazinedione core can lead to compounds with enhanced anticancer properties and improved lipophilicity for better drug delivery. nih.gov Furthermore, given the prevalence of piperazine-containing drugs in treating central nervous system disorders, there is a compelling case for investigating the potential of this compound and its analogues in neurological conditions beyond what is currently established. researchgate.netnih.govchemimpex.com The exploration of piperidine (B6355638) derivatives, a closely related class of nitrogen-containing heterocycles, in areas such as Alzheimer's disease, infectious diseases, and neuropathic pain also suggests potential avenues for piperazinedione research. encyclopedia.pub

Development of Highly Selective and Potent Analogues of this compound

A key area of future research will be the rational design and synthesis of analogues of this compound with improved selectivity and potency. The chiral nature of this compound is crucial, as different enantiomers can have vastly different biological activities. nih.gov The development of stereospecific synthesis methods is therefore paramount to producing enantiomerically pure compounds. nih.gov

Researchers will likely employ strategies such as introducing various substituents onto the piperazine ring to modulate the compound's interaction with specific biological targets. For example, the placement and nature of nitrogen substituents can significantly impact the activity of piperazine-containing compounds. nih.gov By creating a library of analogues, scientists can perform structure-activity relationship (SAR) studies to identify the key structural features responsible for desired therapeutic effects. This approach has been successful in developing potent inhibitors of microbial β-glucuronidases, which are linked to gut toxicity. nih.gov The synthesis of novel arylamide derivatives containing a piperazine moiety as tubulin polymerization inhibitors for cancer treatment further illustrates the potential of this strategy. nih.gov

Integration with Advanced Drug Discovery and Development Platforms

The future of drug discovery for compounds like this compound will heavily rely on the integration of advanced technologies. High-throughput screening (HTS) platforms will enable the rapid evaluation of large libraries of piperazinedione analogues against a multitude of biological targets. This will accelerate the identification of lead compounds with promising therapeutic potential.

Computational modeling and molecular docking studies will play a crucial role in understanding the interactions between these compounds and their target proteins at the molecular level. These in silico methods can predict binding affinities and guide the design of more effective analogues, saving significant time and resources in the drug development process. Furthermore, the use of advanced analytical techniques will be essential for characterizing the synthesized compounds and their metabolites.

Mechanistic Studies at the Molecular and Cellular Levels to Elucidate Biological Action

A deep understanding of the mechanism of action is fundamental for the successful translation of any compound into a therapeutic agent. Future research will need to focus on detailed mechanistic studies to unravel how this compound and its derivatives exert their biological effects. This will involve a combination of in vitro and in vivo experiments.

At the molecular level, researchers will aim to identify the specific enzymes, receptors, or other proteins that these compounds interact with. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and X-ray crystallography will be employed to pinpoint direct binding partners. Cellular studies will then be used to investigate the downstream signaling pathways that are modulated by these interactions. Understanding these pathways will provide critical insights into the compound's therapeutic effects and potential side effects. For instance, studies on piperazine-containing inhibitors of microbial β-glucuronidases have utilized purified enzymes and co-crystal structures to elucidate their mechanism of action. nih.gov

Large-Scale and Sustainable Synthesis Methodologies for Chiral Piperazinediones

For this compound and its analogues to be viable as pharmaceuticals, the development of efficient, scalable, and sustainable synthetic methods is crucial. Traditional synthetic routes can be lengthy, expensive, and generate significant chemical waste. Therefore, a major focus of future research will be on developing greener and more cost-effective synthetic strategies.

This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high stereoselectivity under mild conditions. nih.gov Chemo-enzymatic approaches, which combine the advantages of chemical synthesis and biocatalysis, are also gaining traction. nih.gov Additionally, the development of novel catalytic systems, such as iridium-catalyzed hydrogenation, can provide efficient pathways to chiral piperazines. researchgate.net The goal is to establish robust and environmentally friendly manufacturing processes that can support both preclinical and clinical development, as well as eventual commercial production.

Collaborative and Interdisciplinary Research Initiatives for this compound Studies

The complexity of modern drug discovery and development necessitates a collaborative and interdisciplinary approach. The successful translation of this compound from a laboratory curiosity to a clinical candidate will require the combined expertise of medicinal chemists, pharmacologists, biochemists, computational scientists, and clinicians.

Future research initiatives should foster collaborations between academic institutions, pharmaceutical companies, and contract research organizations (CROs). Such partnerships can leverage complementary resources and expertise, accelerating the pace of research and development. Open-access data sharing and the formation of research consortia can also help to avoid duplication of effort and facilitate the rapid dissemination of new findings. For example, the development of advanced piperazine-containing inhibitors involved a collaboration between multiple departments and institutions. nih.gov

Q & A

Q. What are the optimal synthetic routes for (R)-3-Isopropyl-2,5-piperazinedione, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer: The compound is typically synthesized via cyclization of dipeptide precursors. Key precursors include N-Cbz-D-valine and Boc-D-valine, which undergo deprotection and intramolecular cyclization under acidic or basic conditions . To ensure enantiomeric purity:

- Use chiral HPLC or capillary electrophoresis to monitor stereochemical integrity during synthesis.

- Employ enantiomerically pure starting materials (e.g., D-valine derivatives) to avoid racemization.

- Optimize reaction conditions (pH, temperature) to minimize epimerization, as racemization can occur at elevated temperatures (>100°C) .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization techniques include:

- Melting Point : 258–262°C (lit.) .

- Spectroscopy : Use - and -NMR to confirm the diketopiperazine ring structure and isopropyl substituent. IR spectroscopy can validate carbonyl stretches (~1650–1750 cm) .

- Optical Rotation : Measure specific rotation (reported as in water) to confirm enantiopurity .

- Chromatography : Compare retention times with the (S)-enantiomer (CAS 16944-60-8) using chiral stationary phases .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : The compound is hygroscopic and prone to hydrolysis in aqueous media. Store under inert gas (argon or nitrogen) at room temperature .

- Handling : Use desiccants in storage containers and avoid prolonged exposure to light, as UV radiation may degrade the diketopiperazine ring .

Advanced Research Questions

Q. How can selective functionalization of the diketopiperazine core be achieved for structure-activity relationship (SAR) studies?

Methodological Answer:

- Radical Bromination : Use AIBN as an initiator with N-bromosuccinimide (NBS) to introduce bromine at the 3-position, enabling further cross-coupling reactions .

- Photochemical Reactions : Irradiation with a 300-W mercury lamp promotes regioselective C–H functionalization, though competing pathways may require careful NMR monitoring of intermediates .

- Challenges : Steric hindrance from the isopropyl group limits reactivity at the 6-position. Computational modeling (DFT) can predict reactive sites and guide experimental design .

Q. How should researchers address contradictory data in reaction yields or product distributions during functionalization?

Methodological Answer:

- Mechanistic Analysis : Use kinetic studies (e.g., variable-temperature NMR) to identify intermediates and competing pathways. For example, bromination reactions may yield mixtures of mono- and dibrominated products due to radical chain mechanisms .

- Statistical Optimization : Apply Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading. For instance, polar aprotic solvents (e.g., DMF) favor higher yields in SN2 reactions .

Q. What strategies exist for resolving low solubility of this compound in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while maintaining biocompatibility.

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the N1 or N4 positions without disrupting the diketopiperazine core .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability for in vitro toxicity testing .

Q. How can computational methods support the study of this compound’s conformational dynamics?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate the compound’s behavior in aqueous and lipid environments to predict membrane permeability.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., proteases), focusing on hydrogen bonding with the diketopiperazine carbonyl groups .

Q. What are the toxicological implications of this compound exposure in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.